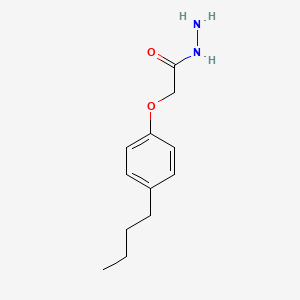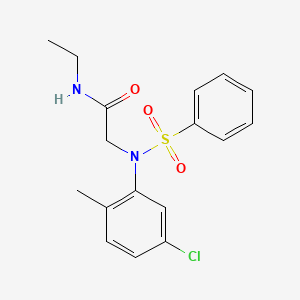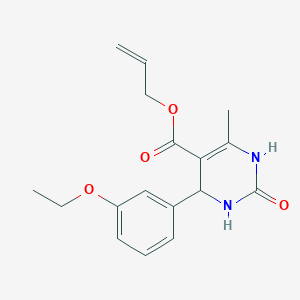
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide, also known as TRO19622, is a small molecule drug that has shown potential in the treatment of various diseases. It is a member of the benzamide class of compounds that have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the nervous system. It has been reported to inhibit the activity of the TRPM8 channel, which is involved in pain sensation and thermoregulation. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death. In addition, N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been reported to have analgesic effects by reducing pain sensation in animal models.
実験室実験の利点と制限
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It also requires further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide. Further studies are needed to investigate its mechanism of action and pharmacological effects. The potential of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in the treatment of various diseases should also be explored further. In addition, studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in humans. The development of analogs of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide with improved pharmacological properties should also be explored.
合成法
The synthesis of N-(4-iodophenyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-iodoaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(4-iodophenyl)-2-(trifluoromethyl)benzamide in high purity. This method has been reported in the literature and has been used by researchers to synthesize N-(4-iodophenyl)-2-(trifluoromethyl)benzamide for their studies.
科学的研究の応用
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its pharmacological properties and has shown potential in the treatment of various diseases. It has been reported to have anti-inflammatory, neuroprotective, and analgesic effects. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(4-iodophenyl)-2-(trifluoromethyl)benzamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and pharmacological effects.
特性
IUPAC Name |
N-(4-iodophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO/c15-14(16,17)12-4-2-1-3-11(12)13(20)19-10-7-5-9(18)6-8-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCHXFSCZPVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)

![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)